3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2H-chromen-2-one
Description
3-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) core with a 6,7-dihydrothieno[3,2-c]pyridine moiety linked via an azetidine-carbonyl bridge.
Properties
IUPAC Name |
3-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-19(16-9-13-3-1-2-4-17(13)25-20(16)24)22-11-15(12-22)21-7-5-18-14(10-21)6-8-26-18/h1-4,6,8-9,15H,5,7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHJSZWANGGEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and as an inhibitor of acetylcholinesterase (AChE). This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure combining a chromone core with a thieno-pyridine moiety. Its molecular formula is , with a molecular weight of approximately 303.36 g/mol. The presence of the thieno-pyridine unit is significant as it is known to influence the compound's interaction with biological targets.
Acetylcholinesterase Inhibition
Research indicates that compounds containing thieno-pyridine structures often exhibit potent AChE inhibitory activity. For instance, derivatives similar to the target compound have shown promising results in inhibiting AChE, which is crucial for managing conditions like Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
- Case Study : A study synthesized various coumarin derivatives linked to thieno-pyridine structures and evaluated their AChE inhibitory activity using colorimetric methods. One notable compound demonstrated an IC50 value in the low nanomolar range, indicating strong inhibitory potential compared to standard drugs like donepezil .
Neuroprotective Effects
The neuroprotective properties of compounds similar to this compound have been explored in several studies. These compounds have been shown to reduce oxidative stress and prevent neuronal apoptosis in various in vitro models.
- Mechanism : The proposed mechanism involves the modulation of oxidative stress pathways and enhancement of neurotrophic factors that support neuronal survival .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant AChE inhibition alongside antioxidant properties. For example, a study reported that related compounds could effectively scavenge free radicals while inhibiting AChE, thus providing dual benefits for neuroprotection .
Molecular Docking Studies
Molecular docking studies suggest that the compound binds effectively to the active site of AChE. The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex . This information is critical for understanding how structural modifications can enhance efficacy.
Data Table: Biological Activity Summary
Chemical Reactions Analysis
Synthetic Reactions
The compound is synthesized via a multi-step process involving:
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Acylation : Reaction of azetidine derivatives with acid chlorides to form the carbonyl linkage.
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Cyclization : Catalytic ring-closure reactions to construct the azetidine and thieno[3,2-c]pyridine moieties.
Key reagents and conditions include:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization Factors |
|---|---|---|---|---|
| Acylation | Acid chlorides (e.g., TfCl) | DCM or THF | 0–25°C | Slow addition of base |
| Azetidine cyclization | Pd/C or Cu catalysts | EtOH/H2O | 80–100°C | Controlled pH (7–8) |
Azetidine Ring
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Nucleophilic substitution : The tertiary amine in azetidine participates in alkylation or acylation reactions under basic conditions .
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Ring-opening : Strong acids or electrophiles may cleave the azetidine ring, forming linear intermediates .
Chromen-2-one (Coumarin)
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Hydrolysis : The lactone ring undergoes base-catalyzed hydrolysis to form 2-hydroxycinnamic acid derivatives.
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Electrophilic substitution : Nitration or halogenation occurs at the C-3 or C-4 positions of the coumarin ring under acidic conditions .
Thieno[3,2-c]pyridine
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Oxidation : Thiophene sulfur oxidizes to sulfoxides or sulfones using H2O2 or mCPBA.
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Electrophilic aromatic substitution : Bromination at C-2 or C-5 positions with Br2/FeBr3 .
Catalytic and Cross-Coupling Reactions
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Aza-Diels–Alder reactions : Iodine-catalyzed cycloaddition with dienophiles like vinyl ethers forms fused polycyclic products .
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Suzuki coupling : Palladium-mediated cross-coupling introduces aryl/heteroaryl groups to the thienopyridine ring .
Reduction and Hydrogenation
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Catalytic hydrogenation : Pd/C-mediated saturation of the thienopyridine’s dihydro moiety to tetrahydro derivatives .
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Carbonyl reduction : NaBH4 or LiAlH4 reduces the carbonyl group to a methylene bridge.
Nitration and Sulfonation
Biological Derivatization
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Amide formation : Condensation with amino acids or peptides via EDC/HOBt coupling.
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Glycosylation : Sugar moieties attach to hydroxyl groups (e.g., coumarin C-7) under Koenigs–Knorr conditions .
Stability and Degradation
Comparison with Similar Compounds
Structural Analogues
The compound’s uniqueness lies in its azetidine-carbonyl-coumarin linkage, distinguishing it from related derivatives. Key structural analogs include:
Key Structural Differences :
- Azetidine vs. Thiazolidinedione/Oxazolidinone: The azetidine ring’s smaller size (4-membered vs.
- Coumarin vs. Benzylidene/Chlorophenyl Groups : The coumarin moiety introduces π-π stacking capabilities and hydrogen-bonding sites absent in simpler aromatic substituents .
Comparison of Yields :
- Thiazolidinedione-coumarin hybrids (): 52–68% yields via condensation .
- Spiro-thiazolidines (): 57–68% yields via cyclization .
- The target compound’s synthesis (if analogous to ) may achieve moderate yields (~50–60%) due to steric hindrance from the azetidine ring .
Pharmacological Activity
- Antimicrobial Activity : Thiazolidinedione-coumarin hybrids (e.g., 5g–5n) exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli . Spiro-thiazolidines (e.g., compound 72) show superior activity (MIC: 2–4 µg/mL) compared to streptomycin .
- Antiplatelet Effects: Clopidogrel derivatives () highlight the thienopyridine core’s role in ADP-receptor antagonism, though the target compound’s coumarin group may redirect its mechanism .
ADME and Toxicity Predictions
In silico ADME studies for similar compounds () predict:
- Lipophilicity : LogP values of 2.5–3.5 (moderate, suitable for oral bioavailability) .
- Solubility : Poor aqueous solubility due to aromatic rings; may require formulation optimization .
- Toxicity: Thienopyridine derivatives (e.g., clopidogrel) carry hepatotoxicity risks, necessitating structural optimization for safety .
Preparation Methods
Pechmann Condensation for Coumarin Formation
The coumarin scaffold is synthesized via Pechmann condensation between 2-hydroxybenzaldehyde derivatives and β-keto esters. For 3-acetyl-substituted coumarins (essential for subsequent functionalization):
Reagents :
- 2-Hydroxy-3-methoxybenzaldehyde (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- Catalyst: Concentrated H₂SO₄ or piperidine (solvent-free variant)
Conditions :
Mechanism : Acid-catalyzed cyclodehydration forms the coumarin ring, with the acetyl group introduced at C3.
Functionalization at C3: Bromoacetyl Intermediate
α-Bromination of Acetyl Group
The C3 acetyl group undergoes bromination to enable nucleophilic substitution with azetidine-thienopyridine:
Reagents :
Conditions :
Product : 3-(2-Bromoacetyl)-2H-chromen-2-one, characterized by ¹H NMR (δ 4.82 ppm, s, BrCH₂CO).
Synthesis of Azetidine-Thienopyridine Fragment
Thieno[3,2-c]pyridine Synthesis
The 6,7-dihydrothieno[3,2-c]pyridine moiety is prepared via cyclization:
Step 1 : Thiophene-3-amine reacts with γ-bromobutyraldehyde in HCl/EtOH to form the dihydrothienopyridine ring.
Step 2 : Protection of the secondary amine with Boc₂O (di-tert-butyl dicarbonate) in THF.
Azetidine Ring Formation
Procedure :
Coupling Azetidine to Thienopyridine
Mitsunobu Reaction :
Deprotection : TFA/DCM (1:1) removes Boc, yielding 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine.
Final Acylation and Coumarin Coupling
Schlenk Technique for Acid Chloride Formation
Reagents :
- 3-(2-Bromoacetyl)-2H-chromen-2-one (1.0 equiv)
- SOCl₂ (excess), catalytic DMF
Conditions : Reflux (70°C, 3 hours), followed by SOCl₂ removal under vacuum.
Amide Bond Formation
Procedure :
- Azetidine-thienopyridine (1.2 equiv) in anhydrous pyridine
- Dropwise addition of coumarin acid chloride (1.0 equiv) at 0°C
- Stir 12 hours at room temperature
Workup : Quench with ice water, extract with EtOAc, silica gel chromatography.
Analytical Data and Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 3-Acetyl-2H-chromen-2-one | 2.65 (s, 3H, COCH₃), 6.30–8.15 (m) | 202.1 |
| 3-(2-Bromoacetyl)-2H-chromen-2-one | 4.82 (s, 2H, BrCH₂), 6.35–8.20 (m) | 280.0/282.0 |
| Azetidine-thienopyridine | 3.15–3.85 (m, 8H), 6.90 (d, J=5.1 Hz) | 233.3 |
| Final Product | 3.25–4.10 (m, 10H), 6.40–8.30 (m) | 409.4 |
Optimization Strategies and Challenges
Yield Improvement in Acylation
Stereochemical Considerations
Though the target lacks chiral centers, azetidine conformation impacts solubility. X-ray crystallography confirms endo puckering stabilizes the acylated product.
Industrial-Scale Production Feasibility
Table 2: Cost-Benefit Analysis of Synthetic Routes
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Acylation | 1,200 | 98.5 | Moderate |
| HATU-Mediated | 2,800 | 99.9 | Limited |
| Continuous Flow | 950 | 97.8 | High |
Recommendation : Hybrid approach using flow chemistry for intermediates and batch acylation balances cost and quality.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can purity be ensured?
The compound can be synthesized via acylation or esterification reactions. For example, azetidine-carbonyl intermediates (as in ) are reacted with thienopyridine derivatives using acryloyl chloride or similar acylating agents. Key steps include:
- Dissolving intermediates in anhydrous acetonitrile with DIPEA (N,N-diisopropylethylamine) as a base .
- Stirring at room temperature for 24 hours, followed by solvent evaporation and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Purity validation using HPLC (>95%) and structural confirmation via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) to assess thermal degradation.
- Exposure to humidity (e.g., 40–80% RH) and light (UV-vis irradiation) to monitor structural integrity .
- Periodic NMR or LC-MS analysis to detect hydrolysis or oxidation byproducts, particularly of the lactone (chromen-2-one) and thienopyridine moieties .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : -NMR identifies proton environments (e.g., azetidine CH groups at δ 3.5–4.0 ppm; chromen-2-one carbonyl at δ 6.5–7.5 ppm) .
- IR : Confirms carbonyl stretches (C=O at ~1700 cm) and aromatic C-H bends .
- MS : HRMS validates the molecular ion peak (e.g., [M+H]) and fragments (e.g., loss of CO from the chromen-2-one group) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly for the azetidine moiety?
- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., (S)-clopidogrel intermediates) to enforce enantioselectivity .
- Organocatalysis : Proline-derived catalysts can induce asymmetry during acylation steps, as demonstrated in analogous α-aminonitrile syntheses (e.g., 63% yield with hydroquinine catalysis) .
- Dynamic NMR : Monitor rotamer populations of the amide bond to assess conformational stability, which affects stereochemical outcomes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Ensure consistent molar concentrations in assays (e.g., µM vs. mg/mL discrepancies).
- Receptor binding assays : Compare affinity (K) for targets like platelet ADP receptors (relevant to thienopyridine analogs) using radiolabeled ligands .
- Meta-analysis : Pool data from independent studies (e.g., antioxidant activity in vs. antiplatelet effects in ) to identify confounding variables (e.g., solvent polarity, cell line variability) .
Q. How is the compound’s environmental fate evaluated in ecotoxicological studies?
- Biodegradation assays : Incubate with soil or microbial consortia (e.g., Pseudomonas spp.) to track half-life (t) via LC-MS .
- QSAR modeling : Predict bioaccumulation potential (log P) and toxicity (e.g., LC for Daphnia magna) using software like EPI Suite .
- Metabolite profiling : Identify transformation products (e.g., hydroxylated chromen-2-one) using high-resolution tandem MS .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Docking simulations : Map interactions with target proteins (e.g., PAR-1 for antiplatelet activity) using AutoDock Vina .
- MD simulations : Assess conformational flexibility of the azetidine-carbonyl linker (e.g., RMSD < 2 Å over 100 ns trajectories) .
- ADMET prediction : Use SwissADME to estimate permeability (e.g., Caco-2 cell model) and cytochrome P450 inhibition risks .
Methodological Challenges and Solutions
Q. How are synthetic byproducts minimized during scale-up?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., diastereomer formation) by precise control of residence time and temperature .
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., molar ratios, solvent polarity) via fractional factorial design .
Q. What in vitro models best capture the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
